molecular formula C13H12F3N7O3 B2450989 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide CAS No. 338405-27-9

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide

Cat. No. B2450989
CAS RN: 338405-27-9
M. Wt: 371.28
InChI Key: COIOLSRLMKGYGM-UHFFFAOYSA-N
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Description

This compound, also known as 2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide, has a CAS Number of 338405-25-7 and a molecular weight of 211.18 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N7O2/c7-4(1-13-3-9-2-10-13)11-12-6(15)5(8)14/h1-3,11H,7H2,(H2,8,14)(H,12,15) and the InChI key is FNMXGFMQNXLLLY-UHFFFAOYSA-N .

Scientific Research Applications

Anticancer Properties

The 1,2,4-triazole derivatives have garnered attention as potential anticancer agents. Researchers have synthesized novel compounds containing the 1,2,4-triazole ring and evaluated their cytotoxic activities against various cancer cell lines. For instance, compounds like 10j, which bear a 2,4-difluoro group at the phenyl moiety, demonstrated significant cytotoxic effects against cancer cells . These derivatives could serve as promising candidates for further investigation in cancer therapy.

Antimicrobial Activities

The compound’s structure suggests potential antimicrobial properties. While specific studies on this exact compound are limited, related 1,2,4-triazole derivatives have been explored for their antimicrobial effects. For instance, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one exhibited antimicrobial activity . Further research could investigate the compound’s efficacy against bacterial and fungal pathogens.

Aromatase Inhibition

Given the 1,2,4-triazole scaffold’s ability to form hydrogen bonds with different targets, molecular docking studies have explored its binding modes in the aromatase enzyme’s pocket. Aromatase inhibitors play a crucial role in breast cancer treatment by blocking estrogen synthesis. Investigating whether this compound interacts with aromatase could provide insights into its potential as an anticancer agent .

Other Pharmacological Targets

Beyond cancer and antimicrobial applications, 1,2,4-triazole derivatives have been studied for various pharmacological activities. These include anti-inflammatory, antiviral, and anticonvulsant effects. While direct evidence for our specific compound is scarce, its structural features align with these diverse pharmacological profiles .

Toxicological and Safety Assessment

Evaluating the safety of this compound is essential. Researchers have assessed the selectivity of similar derivatives against normal and cancerous cell lines. Ensuring minimal harm to normal cells while targeting cancer cells is crucial for drug development .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for this compound and similar 1,2,4-triazole derivatives are likely to involve further exploration of their potential as anticancer agents . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

N'-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N7O3/c14-13(15,16)26-9-3-1-8(2-4-9)20-11(24)12(25)22-21-10(17)5-23-7-18-6-19-23/h1-4,6-7H,5H2,(H2,17,21)(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIOLSRLMKGYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NN=C(CN2C=NC=N2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C(=O)N/N=C(/CN2C=NC=N2)\N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide

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